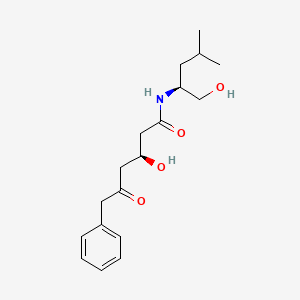![molecular formula C25H25F3N10O2S B15137847 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone is a complex organic compound that features multiple heterocyclic rings and functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic strategies might include:
Formation of the triazole ring: This could be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Construction of the benzimidazole ring: This might involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Assembly of the thiazole ring: This could be synthesized via Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
Linking the piperazine ring: This might involve nucleophilic substitution reactions where piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: To handle large volumes of reactants and products.
Catalysts and solvents: To improve reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.
Reduction: Reduction reactions could target the oxadiazole or triazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its complex structure and possible biological activity.
Biochemical Research: Could be used as a probe or tool in studying biological pathways.
Industry
Agrochemicals: Possible use as a pesticide or herbicide.
Dyes and Pigments: The compound’s structure might lend itself to applications in the dye industry.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might:
Interact with enzymes or receptors: Binding to active sites or allosteric sites.
Modulate biochemical pathways: Affecting signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other triazole derivatives: Such as fluconazole or itraconazole.
Benzimidazole derivatives: Like albendazole or mebendazole.
Thiazole derivatives: Including thiamine or ritonavir.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone lies in its combination of multiple heterocyclic rings and functional groups, which might confer unique biological or chemical properties.
Eigenschaften
Molekularformel |
C25H25F3N10O2S |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25F3N10O2S/c1-12-10-36(7-8-37(12)19(39)11-38-14(3)29-13(2)34-38)23-20(33-24(41-23)25(26,27)28)22-31-17-6-5-16(9-18(17)32-22)21-30-15(4)40-35-21/h5-6,9,12H,7-8,10-11H2,1-4H3,(H,31,32)/t12-/m1/s1 |
InChI-Schlüssel |
SXYUBRILLHMIAQ-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C |
Kanonische SMILES |
CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

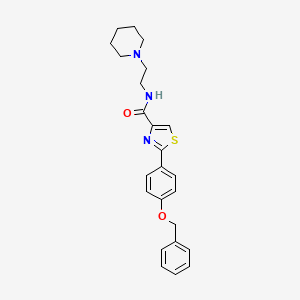
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
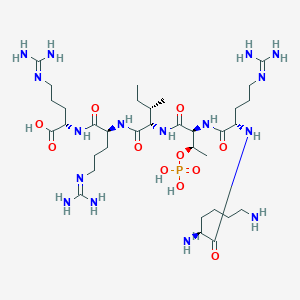
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
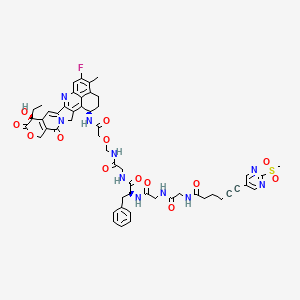

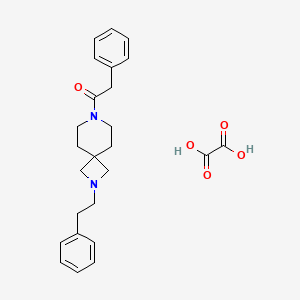
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)

